{2-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13453736
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O3 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-[2-[[acetyl(methyl)amino]methyl]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O3/c1-9(14)12(2)7-10-5-3-4-6-13(10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) |
| Standard InChI Key | ZRMAWTACKSBCGD-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)CC1CCCCN1CC(=O)O |
| Canonical SMILES | CC(=O)N(C)CC1CCCCN1CC(=O)O |
Introduction
{2-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a complex organic compound with the chemical formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals due to its ability to interact with biological targets. The presence of an acetyl group and a methyl-amino group attached to the piperidine ring adds to its potential for diverse chemical and biological activities.
Synthesis and Preparation
While specific synthesis details for {2-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid are not readily available, compounds with similar structures often involve multi-step syntheses. These may include reactions such as alkylation, acylation, and amidation to build the piperidine core and attach the necessary functional groups.
Biological and Pharmacological Potential
Piperidine-based compounds are known for their diverse biological activities, including potential roles as neurotransmitter modulators, enzyme inhibitors, and receptor ligands. The specific biological activity of {2-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid would depend on its ability to interact with biological targets, which could be influenced by its structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume